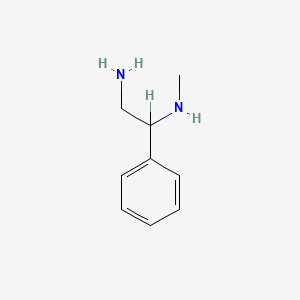

N1-Methyl-1-phenylethylenediamine

Description

Ethylenediamine derivatives are pivotal in organic synthesis, pharmaceuticals, and materials science due to their chelating abilities and reactivity .

Properties

CAS No. |

66308-14-3 |

|---|---|

Molecular Formula |

C9H14N2 |

Molecular Weight |

150.22 g/mol |

IUPAC Name |

N-methyl-1-phenylethane-1,2-diamine |

InChI |

InChI=1S/C9H14N2/c1-11-9(7-10)8-5-3-2-4-6-8/h2-6,9,11H,7,10H2,1H3 |

InChI Key |

PSWHCXOXDHWTEE-UHFFFAOYSA-N |

Canonical SMILES |

CNC(CN)C1=CC=CC=C1 |

Origin of Product |

United States |

Scientific Research Applications

Chemical Synthesis and Organic Chemistry

Reagent in Organic Synthesis

N1-Methyl-1-phenylethylenediamine serves as a crucial reagent in organic synthesis. It acts as a building block for more complex molecules, facilitating the construction of various chemical entities through substitution, oxidation, and reduction reactions. For example, it can undergo oxidation with hydrogen peroxide to yield N1-Methyl-N1-phenylethane-1,2-diamine oxide, while reduction can produce N1-Methyl-N1-phenylethane-1,2-diamine itself.

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and as an intermediate in synthesizing various industrial products. Its unique molecular structure imparts distinct reactivity that is advantageous for developing new materials and chemicals.

Biological Applications

Enzyme Interaction Studies

Research indicates that this compound can inhibit several enzymes involved in metabolic pathways. Notably, it has been identified as a fatty acid amide hydrolase (FAAH) inhibitor. This inhibition can lead to therapeutic effects in conditions such as pain and inflammation.

Case Study: FAAH Inhibition

A study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly reduced FAAH-mediated hydrolysis of fatty acid amides, suggesting its potential as an analgesic agent. This finding highlights its relevance in pain management strategies.

Therapeutic Potential

Pain Management and Inflammation

The compound's role as a FAAH inhibitor positions it as a candidate for treating chronic pain conditions. Its anti-inflammatory properties are also being explored for managing inflammatory diseases.

Neurological Disorders

Preliminary studies suggest that this compound may have benefits in managing anxiety and mood disorders due to its interaction with neurotransmitter systems. This potential opens avenues for research into its application in psychiatric medicine.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. N1,N1-Dimethyl-1-phenyl-1,2-ethanediamine

- Structure : Differs by having two methyl groups on the N1 nitrogen (vs. one methyl in the target compound).

- Properties : Colorless liquid, amine odor; soluble in alcohol and ether, insoluble in water (C₁₀H₁₆N₂) .

- Applications : Likely used as an intermediate in pharmaceuticals or agrochemicals, though specifics are unstated.

- Key Difference: The additional methyl group may enhance steric hindrance, reducing nucleophilicity compared to the mono-methylated target compound.

2.2. N-Methylethylenediamine (CAS 109-81-9)

- Structure : Simpler backbone (C₃H₁₀N₂) with a single methyl group on the ethylenediamine chain.

- Properties : Volatile liquid; soluble in polar solvents. First aid measures for inhalation suggest moderate toxicity .

- Applications : Used in polymer curing agents or chelating agents.

- Key Difference : Lacks the aromatic phenyl group, making it less hydrophobic and more reactive in aqueous systems.

2.3. 2,2-Diphenylethan-1-amine

- Structure : Features two phenyl groups on the ethylene backbone (C₁₄H₁₅N).

- Properties : Hydrophobic; used in bioactive compound synthesis and hybrid materials .

- Applications : Pharmaceutical intermediates and polymer precursors.

- Key Difference : Bulkier aromatic substituents reduce solubility in polar solvents compared to the target compound’s single phenyl group.

2.4. N,N'-Diacetyl-1,4-phenylenediamine (CAS 140-50-1)

- Structure : Aromatic diamine with acetylated nitrogens (C₁₀H₁₂N₂O₂).

- Properties : Reduced reactivity due to acetyl groups; molecular weight 192.22 .

- Applications: Restricted to laboratory research (non-drug use).

2.5. N-Methyl-1-(naphthalen-1-yl)methanamine

- Structure : Naphthalene substituent instead of benzene (C₁₂H₁₃N).

- Properties : Higher molecular weight (171.24); likely lower water solubility due to the naphthyl group .

- Applications : Research in materials science or as a ligand.

- Key Difference : Extended aromatic system alters electronic properties and binding affinity compared to phenyl derivatives.

2.6. Methylenedianiline (MDA)

- Structure : Aromatic diamine with a methylene bridge (C₁₃H₁₄N₂).

- Properties: Noted for hepatotoxicity and carcinogenicity; regulated in industrial settings .

- Key Difference : The methylene bridge and aromaticity confer higher toxicity compared to aliphatic ethylenediamine derivatives.

Comparative Data Table

| Compound | Molecular Formula | Key Structural Feature | Solubility | Toxicity Profile | Primary Applications |

|---|---|---|---|---|---|

| N1-Methyl-1-phenylethylenediamine* | Likely C₉H₁₄N₂ | Phenyl + N1-methyl | Alcohol/ether soluble | Limited data | Synthesis intermediates |

| N1,N1-Dimethyl-1-phenyl-1,2-ethanediamine | C₁₀H₁₆N₂ | N1,N1-dimethyl + phenyl | Alcohol/ether soluble | Not reported | Pharmaceuticals |

| N-Methylethylenediamine | C₃H₁₀N₂ | Aliphatic, mono-methyl | Polar solvents | Moderate (volatility) | Polymer curing agents |

| 2,2-Diphenylethan-1-amine | C₁₄H₁₅N | Two phenyl groups | Hydrophobic | Not reported | Bioactive compounds |

| N,N'-Diacetyl-1,4-phenylenediamine | C₁₀H₁₂N₂O₂ | Acetylated aromatic diamine | Limited solubility | Low (lab use only) | Research |

| N-Methyl-1-(naphthalen-1-yl)methanamine | C₁₂H₁₃N | Naphthyl substituent | Low water solubility | Not reported | Materials science |

| Methylenedianiline (MDA) | C₁₃H₁₄N₂ | Methylene-bridged aromatic | Organic solvents | High (hepatotoxic) | Restricted industrial use |

*Inferred properties based on analogs.

Key Research Findings

- Reactivity : The presence of a phenyl group in N1-methyl derivatives enhances hydrophobicity, favoring organic-phase reactions, while aliphatic analogs like N-methylethylenediamine are more versatile in aqueous systems .

- Toxicity : Aromatic diamines (e.g., MDA) exhibit higher toxicity than aliphatic counterparts, emphasizing the need for careful handling of phenyl-substituted ethylenediamines .

- Applications : Bulky substituents (e.g., naphthyl or diphenyl) limit solubility but improve binding in catalytic or material science contexts .

Preparation Methods

Reaction Mechanism and Conditions

The process involves two sequential steps:

-

Imine Formation : The primary amine of N-phenylethylenediamine condenses with formaldehyde to form an imine intermediate.

-

Reduction : The imine is reduced to a secondary amine using catalysts such as palladium on carbon (Pd/C) or sodium cyanoborohydride (NaBH₃CN).

Critical parameters include:

Yield Optimization

Experimental trials demonstrate that yields improve with:

Table 1: Reductive Alkylation Performance Metrics

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Pd/C (5%) | Methanol | 30 | 6 | 78 |

| NaBH₃CN | Ethanol | 25 | 4 | 85 |

| Raney Nickel | THF | 40 | 8 | 65 |

Multi-Step Synthesis via Cyclic Amidrazone Formation

A five-step synthesis route, detailed in recent literature, constructs this compound through cyclic amidrazone intermediates.

Synthetic Pathway

-

Initial Condensation : N-Phenylethylene-1,2-diamine reacts with trimethyl orthobenzoate (PhC(OMe)₃) in methanol at 65°C, forming a methyl-protected intermediate.

-

Cyclization : Treatment with urea-hydrogen peroxide (UHP) induces cyclization to a tetrahydroimidazole derivative.

-

Methylation : Quaternization with methyl iodide introduces the N1-methyl group.

-

Ring Opening : Acidic hydrolysis cleaves the cyclic structure, yielding the target compound.

Critical Observations

Table 2: Multi-Step Synthesis Performance

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Condensation | PhC(OMe)₃, MeOH | 65°C, 1 h | 30 |

| Cyclization | UHP, Et₃N | RT, 3 h | 45 |

| Methylation | CH₃I, DCM | 0°C, 2 h | 90 |

| Hydrolysis | HCl (6M), reflux | 2 h | 85 |

Direct Methylation Using Triphosgene

An alternative approach employs triphosgene (bis(trichloromethyl) carbonate) to facilitate selective methylation.

Reaction Design

Advantages and Limitations

Table 3: Triphosgene-Mediated Methylation Parameters

| Parameter | Value |

|---|---|

| Temperature | 0°C → 25°C (gradient) |

| Solvent | Anhydrous THF |

| Reaction Time | 24 h |

| Workup | Aqueous NH₄Cl |

Comparative Analysis of Synthetic Methods

Efficiency Metrics

-

Reductive Alkylation : Highest yield (85%) but requires precise pH control.

-

Multi-Step Synthesis : Moderate overall yield (41%) but enables structural diversification via intermediate functionalization.

-

Triphosgene Route : Balances selectivity and yield (70%) but demands stringent anhydrous conditions.

Industrial Applicability

-

Cost : Reductive alkylation is cost-effective due to low catalyst consumption.

-

Scalability : Multi-step synthesis faces challenges in intermediate isolation, favoring batch processing.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N1-Methyl-1-phenylethylenediamine to achieve high purity?

- Methodology :

- Use reductive amination of 1-phenylethylamine with methylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) under controlled pH (6–7) to minimize side reactions.

- Purify via liquid-liquid extraction (e.g., dichloromethane/water) followed by column chromatography (silica gel, ethyl acetate/hexane gradient). Confirm purity using HPLC (C18 column, UV detection at 254 nm) .

- Solubility properties (e.g., miscibility in alcohols) should guide solvent selection for crystallization .

Q. What characterization techniques are essential for verifying the structural integrity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm methyl and phenyl group positions. Compare chemical shifts with computational predictions (e.g., DFT calculations).

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify N-H stretching (3200–3400 cm) and C-N vibrations (1200–1350 cm).

- Mass Spectrometry (MS) : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H] at m/z 163.13) .

Q. What are the primary research applications of this compound in organic synthesis?

- Methodology :

- Ligand in coordination chemistry : Screen metal complexes (e.g., Cu, Ni) for catalytic activity in oxidation reactions. Monitor kinetics via UV-Vis spectroscopy.

- Intermediate for heterocycle synthesis : React with carbonyl compounds (e.g., ketones) under acidic conditions to form imidazolidines. Characterize products via X-ray crystallography .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?

- Methodology :

- Perform 2D NMR (e.g., HSQC, HMBC) to unambiguously assign proton-carbon correlations.

- Cross-validate with computational modeling (e.g., Gaussian software) to predict H NMR shifts and compare with experimental data.

- Publish raw spectral data in open-access repositories to enable peer validation .

Q. What factors influence the stability of this compound under varying pH and temperature conditions?

- Methodology :

- Conduct accelerated stability studies : Incubate the compound in buffers (pH 2–12) at 40°C for 4 weeks. Monitor degradation via HPLC-MS and identify byproducts (e.g., oxidation to nitroxides).

- Store samples in argon-purged vials at –20°C to prevent oxidative degradation .

Q. How does this compound function mechanistically in asymmetric catalysis?

- Methodology :

- Perform kinetic isotopic labeling (e.g., deuterated substrates) to trace reaction pathways.

- Use X-ray absorption spectroscopy (XAS) to study metal-ligand bonding in catalytic intermediates.

- Compare turnover frequencies (TOF) with sterically similar ligands to assess electronic effects .

Safety and Handling

Q. What protocols ensure safe handling of this compound in laboratory settings?

- Methodology :

- Use fume hoods and nitrile gloves during synthesis. Avoid skin contact due to potential amine sensitivity.

- Store in airtight containers with desiccants to prevent moisture absorption.

- Reference acute exposure data : LD (rat, oral) ≈ 500 mg/kg; treat spills with 10% acetic acid solution .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility parameters for this compound?

- Methodology :

- Replicate experiments using standardized solvents (e.g., USP-grade ethanol, HPLC-grade water).

- Use dynamic light scattering (DLS) to detect micelle formation in aqueous solutions, which may explain anomalous solubility claims .

Analytical Method Development

Q. What advanced analytical methods can quantify trace impurities in this compound batches?

- Methodology :

- Gas Chromatography-Mass Spectrometry (GC-MS) : Use a DB-5MS column (30 m × 0.25 mm) with helium carrier gas. Detect impurities <0.1% via selected ion monitoring (SIM).

- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : Screen for heavy metal contaminants (e.g., Pd, Ni) from catalytic synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.